molecular formula C6H7NO3 B12280826 4-Prop-2-enyl-1,3-oxazolidine-2,5-dione

4-Prop-2-enyl-1,3-oxazolidine-2,5-dione

Cat. No.: B12280826
M. Wt: 141.12 g/mol
InChI Key: NOIUGLVEFSUGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Prop-2-enyl-1,3-oxazolidine-2,5-dione is a chemical compound with the molecular formula C6H5NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-2-enyl-1,3-oxazolidine-2,5-dione typically involves the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids. This reaction can be carried out under metal-free conditions or using transition metal catalysts . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Prop-2-enyl-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxazolidinones, oxazolidine derivatives, and substituted oxazolidines .

Mechanism of Action

The mechanism of action of 4-Prop-2-enyl-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Prop-2-enyl-1,3-oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

4-prop-2-enyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C6H7NO3/c1-2-3-4-5(8)10-6(9)7-4/h2,4H,1,3H2,(H,7,9)

InChI Key

NOIUGLVEFSUGKF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)OC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.